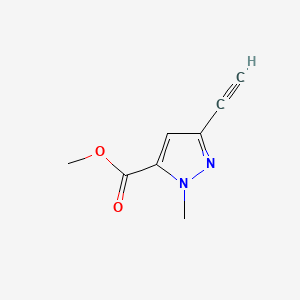
AMPSO ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
AMPSO sodium salt is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Employed in cell culture media and enzyme assays to maintain pH stability.
Medicine: Utilized in diagnostic assays and pharmaceutical formulations.
Industry: Applied in the manufacturing of biochemical reagents and diagnostic kits.
生化学分析
Biochemical Properties
AMPSO sodium salt plays a crucial role in biochemical reactions, particularly as a buffering agent. It helps maintain a stable pH environment, which is essential for the optimal function of various enzymes and proteins
Temporal Effects in Laboratory Settings
Given its widespread use as a buffer, it is likely to be stable over time under appropriate storage conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMPSO sodium salt typically involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of AMPSO sodium salt involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
AMPSO sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The hydroxyl groups in AMPSO sodium salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
AMPSO sodium salt exerts its effects primarily through its buffering capacity. It maintains a stable pH environment by neutralizing acids and bases in the solution. The molecular targets include various enzymes and biochemical pathways that require a specific pH range for optimal activity .
類似化合物との比較
Similar Compounds
CAPSO sodium salt: Another zwitterionic buffer with a similar pH range.
TAPS sodium salt: Known for its buffering capacity in the pH range of 8.4 to 9.6.
BICINE sodium salt: Used in biochemical applications with a pH range of 7.6 to 9.0.
Uniqueness
AMPSO sodium salt is unique due to its specific pH range and stability, making it suitable for applications that require precise pH control. Its zwitterionic nature also contributes to its effectiveness in maintaining pH stability in various biochemical and molecular biology applications .
特性
IUPAC Name |
sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S.Na/c1-7(2,5-9)8-3-6(10)4-14(11,12)13;/h6,8-10H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYCHPTWHWEPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657466 |
Source


|
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-60-7 |
Source


|
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)




![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)

![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)
